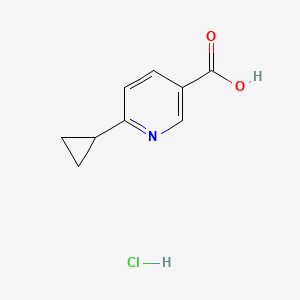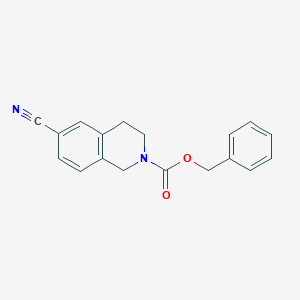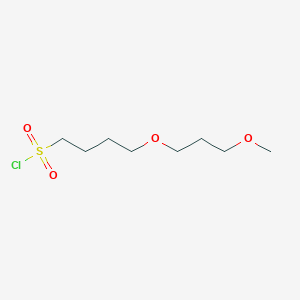![molecular formula C8H15N B13487485 N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
N-methylbicyclo[2.2.1]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylbicyclo[2.2.1]heptan-1-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine typically involves the treatment of bicyclo[2.2.1]heptan-1-amine with methylating agents. One common method is the reaction with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to yield the desired N-methylated product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-methylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as N-methylbicyclo[2.2.1]heptan-1-one.
Reduction: Reduced derivatives such as this compound.
Substitution: N-methylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-methylbicyclo[2.2.1]heptan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly as an NMDA receptor antagonist.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- 2-(4-fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- N-(2-morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine
Uniqueness
N-methylbicyclo[2.2.1]heptan-1-amine is unique due to its specific bicyclic structure and its ability to act as an NMDA receptor antagonist. This sets it apart from other similar compounds that may have different substituents or functional groups, leading to variations in their biological activity and applications .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
N-methylbicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C8H15N/c1-9-8-4-2-7(6-8)3-5-8/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
WGJZECUMDZORRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC12CCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)

![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)




![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)




